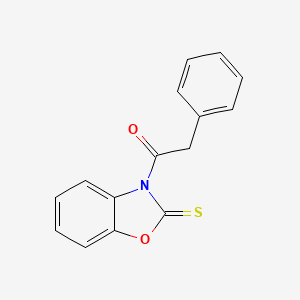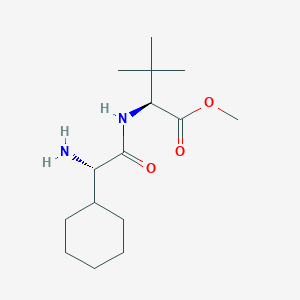
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate is a chiral compound with potential applications in various scientific fields. Its unique structure, featuring a cyclohexyl group and a dimethylbutanoate moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting (S)-2-amino-2-cyclohexylacetic acid with (S)-3,3-dimethylbutanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functionalities, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-methyl 2-(®-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate: The enantiomer of the compound, with similar but distinct biological activities.
Cyclohexylamine derivatives: Compounds with a cyclohexylamine moiety, used in various chemical and pharmaceutical applications.
Dimethylbutanoate esters: Esters of dimethylbutanoic acid, with applications in organic synthesis and materials science.
Uniqueness
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C15H28N2O3 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-2-cyclohexylacetyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)12(14(19)20-4)17-13(18)11(16)10-8-6-5-7-9-10/h10-12H,5-9,16H2,1-4H3,(H,17,18)/t11-,12+/m0/s1 |
InChI Key |
WXKRLAHAHZMIHW-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)[C@H](C1CCCCC1)N |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


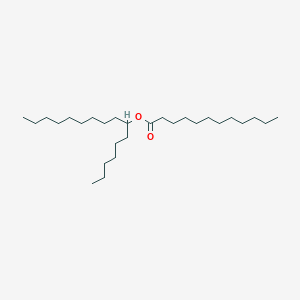
![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)

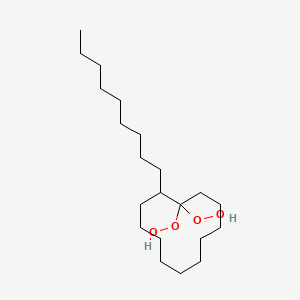
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
![Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-](/img/structure/B14242920.png)

oxo-lambda~5~-phosphane](/img/structure/B14242922.png)
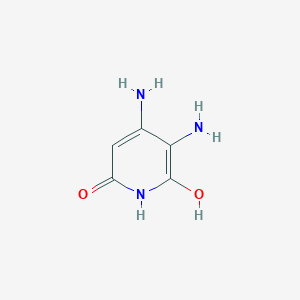
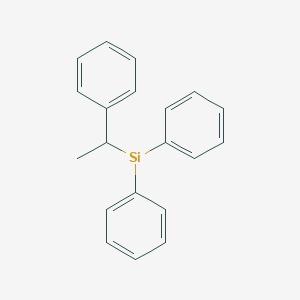
![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)
